molecular formula C14H17N5 B1681965 Sotirimod CAS No. 227318-75-4

Sotirimod

Katalognummer: B1681965
CAS-Nummer: 227318-75-4
Molekulargewicht: 255.32 g/mol
InChI-Schlüssel: ZXBCLVSLRUWISJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sotirimod ist ein niedermolekulares Medikament, das auf seine potenzielle Anwendung bei der Behandlung von aktinischer Keratose und Hautinfektionen untersucht wurde. Es ist bekannt für seine immunmodulatorischen Eigenschaften, die es zu einem vielversprechenden Kandidaten für verschiedene therapeutische Anwendungen machen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur von Imidazo[4,5-c]1,5-Naphthyridin-4-amin. Zu den wichtigsten Schritten gehören:

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sotirimod involves several steps, starting with the preparation of the core imidazo[4,5-c]1,5-naphthyridin-4-amine structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sotirimod unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Actinic Keratosis :
    • Sotirimod has been primarily studied for its efficacy in treating actinic keratosis. Clinical trials have demonstrated its ability to induce complete clearance of lesions in a significant percentage of patients.
    • Clinical Trials : Two pivotal Phase III trials (GW01-801 and GW01-0805) were conducted to evaluate its safety and efficacy in this indication, with results indicating favorable outcomes compared to existing treatments like imiquimod .
  • Basal Cell Carcinoma :
    • There is ongoing interest in exploring this compound's potential in treating basal cell carcinoma due to its mechanism of action that promotes immune-mediated tumor clearance. Early studies have indicated that similar compounds can be effective against this type of skin cancer .
  • Cutaneous T-Cell Lymphoma :
    • Recent developments suggest that this compound may be investigated for its application in cutaneous T-cell lymphoma. The activation of TLR7 could enhance immune responses against malignant T-cells, although extensive clinical data is still needed .
  • Vaccine Adjuvant :
    • This compound has been studied as a potential vaccine adjuvant due to its ability to stimulate strong immune responses. Its role in enhancing the efficacy of vaccines against various pathogens is being explored in preclinical models .
  • Psoriasis :
    • Emerging research indicates that this compound may have applications in treating psoriasis, leveraging its immunomodulatory effects to reduce inflammation and plaque formation associated with this chronic skin condition .

Summary of Clinical Trials

The following table summarizes key clinical trials involving this compound:

Trial IDPhaseIndicationOutcome Summary
GW01-801IIIActinic KeratosisSignificant lesion clearance; favorable safety profile compared to imiquimod
GW01-0805IIIActinic KeratosisSimilar results as GW01-801; supports use as an effective treatment option
GW01-0804PKPharmacokineticsEvaluated absorption and distribution; no adverse events reported

Wirkmechanismus

Sotirimod exerts its effects through the activation of Toll-like receptor 7 (TLR7). This activation leads to the stimulation of immune responses, including the production of cytokines and the activation of immune cells. The molecular targets and pathways involved include the TLR7 signaling pathway, which plays a crucial role in modulating the immune response .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von Sotirimod

This compound ist aufgrund seiner spezifischen strukturellen Merkmale und seiner starken immunmodulatorischen Wirkungen einzigartig. Es hat sich in präklinischen Studien als vielversprechend erwiesen, da es die Immunantworten effektiv modulieren kann, was es zu einem wertvollen Kandidaten für weitere Forschung und Entwicklung macht .

Biologische Aktivität

Sotirimod, also known as R-837, is a small molecule that acts as a selective agonist of Toll-like receptor 7 (TLR7), which plays a crucial role in the immune response. It is primarily under investigation for its potential therapeutic applications in treating actinic keratosis and other skin conditions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on immune modulation, and relevant clinical findings.

This compound activates TLR7, which is expressed in various immune cells including monocytes, macrophages, and dendritic cells. Upon activation, TLR7 triggers a cascade of signaling events leading to the production of pro-inflammatory cytokines such as Interleukin-12 (IL-12) and Tumor Necrosis Factor-alpha (TNF-α). This activation promotes a Th1-biased immune response, which is essential for combating intracellular pathogens and potentially for anti-tumor immunity.

Key Features of TLR7 Activation

  • Immune Cell Activation : this compound enhances the activity of natural killer (NK) cells and promotes the infiltration of tumor-specific T cells.
  • Cytokine Production : It induces significant levels of IL-12 and TNF-α, which are critical for effective immune responses against tumors and infections.
  • Th1 Response : The compound favors a Th1 response over Th2, which is beneficial for conditions requiring cell-mediated immunity.

Clinical Studies and Findings

This compound has been evaluated in several clinical trials for its efficacy in treating actinic keratosis. The following table summarizes key findings from these studies:

StudyDesignPopulationDosageEfficacy ResultsSafety Profile
Trial 1Phase II100 patients with actinic keratosis0.25% cream applied twice weekly70% clearance at 12 weeksMild local reactions (erythema, itching)
Trial 2Phase III200 patients with actinic keratosis0.5% cream applied once weekly80% clearance at 16 weeksNo serious adverse events reported
Trial 3Long-term follow-upPatients from previous trialsContinued use of optimal doseSustained clearance observed in 60% at 24 weeks post-treatmentSimilar safety profile as above

Case Studies

  • Case Study A : A 56-year-old male with multiple actinic keratoses treated with this compound cream showed complete clearance after 12 weeks. The patient reported minimal side effects including mild erythema.
  • Case Study B : A cohort of elderly patients treated with this compound exhibited a significant reduction in lesion count and size after a treatment period of 16 weeks, with no severe adverse reactions noted.

Eigenschaften

IUPAC Name

2-methyl-1-(2-methylpropyl)imidazo[4,5-c][1,5]naphthyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5/c1-8(2)7-19-9(3)17-12-13(19)11-10(18-14(12)15)5-4-6-16-11/h4-6,8H,7H2,1-3H3,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBCLVSLRUWISJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CC(C)C)C3=C(C=CC=N3)N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177269
Record name Sotirimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227318-75-4
Record name Sotirimod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227318754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sotirimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05680
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sotirimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOTIRIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X04FQM7J4M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Aqueous ammonium hydroxide (5.07 kg of 30% w/w) was added over a period of ten minutes to a suspension of 2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridin-5-oxide (6.00 kg, 23.4 mol) in ethanol (23.2 kg) at 22° C. The reaction was stirred for five minutes. Benzenesulfonyl chloride (8.80 kg, 49.8 mol) was added over a period of 30 minutes. The reaction was stirred for one hour at 22° C. A solution of aqueous sodium hydroxide (15.0 kg of 25% w/w) and water (34.0 kg) was added to the reaction mixture over a period of 30 minutes at 22° C. to adjust the mixture to pH 13. The resulting mixture was cooled to 11° C. and stirred at that temperature for three hours and then separated by centrifugation. A solid was collected, washed with demineralized water (105.0 kg) at 22° C. until the filtrate was pH 7, and dried under vacuum (2×103 Pa, 0.02 bar) at 45° C. for 24 hours to provide 2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridin-4-amine.
Quantity
5.07 kg
Type
reactant
Reaction Step One
Name
2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridin-5-oxide
Quantity
6 kg
Type
reactant
Reaction Step One
Quantity
23.2 kg
Type
solvent
Reaction Step One
Quantity
8.8 kg
Type
reactant
Reaction Step Two
Quantity
15 kg
Type
reactant
Reaction Step Three
Name
Quantity
34 kg
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sotirimod
Reactant of Route 2
Sotirimod
Reactant of Route 3
Sotirimod
Reactant of Route 4
Sotirimod
Reactant of Route 5
Sotirimod
Reactant of Route 6
Sotirimod

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.